molecular formula C15H16N2O3S B2838945 2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide CAS No. 2034313-23-8

2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide

Cat. No.: B2838945
CAS No.: 2034313-23-8
M. Wt: 304.36
InChI Key: AOLROQMWORZFEP-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a synthetic small molecule of significant interest in agricultural chemistry research, designed by combining privileged heterocyclic scaffolds. Its structure integrates an isonicotinamide core linked to a tetrahydrofuran-3-yloxy ether and a thiophen-2-ylmethyl amide moiety. This molecular architecture is strategically chosen based on the established biological profiles of its components. Research on closely related analogs indicates that such compounds exhibit promising fungicidal activities, particularly against oomycete pathogens like cucumber downy mildew (Pseudoperonospora cubensis) . The splicing of nitrogen-containing heterocycles (such as the pyridine ring in isonicotinamide) with sulfur-containing heterocycles (like the thiophene group) is a recognized strategy in the discovery of novel agrochemical agents, as both substructures are frequently found in active fungicidal compounds . The tetrahydrofuran and thiophene rings contribute to the molecule's lipophilicity and conformational flexibility, which can influence its bioavailability and interaction with biological targets. Researchers are investigating this compound and its analogs as lead structures for the development of new crop protection agents with novel modes of action, aiming to address issues of fungal resistance. This product is intended for research and development use only in laboratory settings.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15(17-9-13-2-1-7-21-13)11-3-5-16-14(8-11)20-12-4-6-19-10-12/h1-3,5,7-8,12H,4,6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLROQMWORZFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Derivative: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-butanediol under acidic conditions.

    Attachment of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate leaving group on the tetrahydrofuran ring.

    Coupling with Isonicotinamide: The final step involves coupling the tetrahydrofuran-thiophene intermediate with isonicotinamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.

    Substitution: The tetrahydrofuran ring can participate in substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, pending further research and validation.

    Industry: It can be utilized in the development of new materials with specific electronic or optical properties, useful in the fields of electronics and photonics.

Mechanism of Action

The mechanism by which 2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

This compound replaces the thiophen-2-ylmethyl group with a furan-2-ylmethyl substituent. Key differences include:

  • Solubility : The sulfur atom in thiophene may reduce aqueous solubility compared to furan due to increased hydrophobicity.
  • Synthetic Accessibility : Both compounds are commercially available (e.g., Life Chemicals lists the furan analog at $178.5/30mg), but the thiophene variant may require specialized thiophene-based starting materials, increasing synthesis complexity .

Thiophene-Containing Derivatives: Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride ([C24H26N2OS·HCl]) shares a thiophenoyl moiety but differs significantly in its core structure (fentanyl vs. isonicotinamide). Notably:

  • Pharmacological Profile : Fentanyl derivatives are potent opioids, whereas isonicotinamide derivatives may target diverse pathways (e.g., kinase inhibition).
  • Toxicology: Thiophene fentanyl’s toxicity remains understudied , highlighting a cautionary note for thiophene-containing analogs in drug development.

Tetrahydrofuran-Substituted Analogs

Compounds like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide () demonstrate the role of tetrahydrofuran-3-yl groups in enhancing metabolic stability or conformational rigidity. Comparatively, the target compound’s tetrahydrofuran-3-yloxy group may improve solubility or influence binding pocket interactions in biological targets .

Heterocyclic Frameworks: Thieno- and Furo-diazepines

Thienopyridazinones and furodiazepines () highlight the importance of heterocycle size and substituent placement. For instance:

  • Ring Size : Thiophene’s five-membered ring vs. diazepine’s seven-membered ring alters steric and electronic interactions.
  • Functional Groups : The isonicotinamide core’s pyridine ring may offer distinct hydrogen-bonding opportunities compared to diazepine’s amine-rich structure .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Notable Properties
Target Compound Iso-nicotinamide Thiophen-2-ylmethyl, THF-3-yloxy Drug discovery, materials High heterocyclic diversity
N-(furan-2-ylmethyl) analog Iso-nicotinamide Furan-2-ylmethyl, THF-3-yloxy Drug discovery Improved solubility
Thiophene fentanyl hydrochloride Fentanyl Thiophenoyl Analgesics High potency, toxicity risks
THF-3-yl benzamide derivative Benzamide THF-3-yl, benzodioxin Kinase inhibitors Metabolic stability

Research Findings and Implications

  • Synthesis : The target compound’s preparation may parallel methods for tetrahydrofuran-containing phosphazenes (), where THF acts as a solvent or intermediate. Column chromatography and TLC monitoring are likely critical for purity .
  • Crystallography : SHELX software () is widely used for structural elucidation of similar compounds, suggesting its applicability here .
  • Biological Relevance : While direct data are lacking, thiophene’s aromaticity and sulfur’s electronegativity may enhance binding to targets like kinases or GPCRs, contrasting with furan’s reduced aromatic stabilization .

Biological Activity

The compound 2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide (CAS No. 2034313-23-8) is a novel isonicotinamide derivative that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of 304.4 g/mol . The structural components include a tetrahydrofuran moiety and a thiophene ring, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.4 g/mol
CAS Number2034313-23-8

Antitumor Activity

Recent studies have indicated that compounds structurally related to isonicotinamides exhibit significant antitumor activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and 3T3-L1 (mouse embryo fibroblast) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death.

Case Study:
A comparative study on similar isonicotinamide derivatives revealed IC₅₀ values ranging from 1.143 µM to 9.27 µM against renal and ovarian cancer cell lines, respectively. This suggests that modifications in the substituents can significantly enhance the anticancer properties of these compounds .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Research indicates that similar structures exhibit inhibitory effects against various bacterial strains, attributed to their ability to disrupt bacterial cell wall synthesis and function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors for specific enzymes involved in cancer progression or microbial resistance.
  • Signal Transduction Modulation : They may interfere with signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some derivatives have shown the ability to bind DNA, leading to the inhibition of replication in cancer cells.

Research Findings

A review of literature highlights several promising findings regarding the biological activities associated with this compound:

  • Cytotoxicity : Exhibits selective cytotoxic effects on tumor cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.
Cell LineIC₅₀ (µM)
HeLa5.0
CaCo-24.5
3T3-L110.0

Q & A

Q. Key Optimization Parameters :

  • Solvent selection : Tetrahydrofuran (THF) or acetonitrile for solubility and reactivity .
  • Temperature control : Reactions often proceed at room temperature or under reflux (e.g., 80°C for 1–3 days) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
1THF, Et₃N, RT, 72h65%
2EDC, HOBt, DMF78%

Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

Basic Research Question
Primary Methods :

  • ¹H/¹³C NMR : Key signals include:
    • Tetrahydrofuran moiety : δ 3.6–4.2 ppm (oxy-methylene protons) .
    • Thiophene ring : δ 6.9–7.5 ppm (aromatic protons) .
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹; tetrahydrofuran C-O-C at ~1120 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ = 375.12) .

Q. Advanced Validation :

  • X-ray crystallography for absolute configuration determination (e.g., dihedral angles between aromatic rings) .

How can researchers address discrepancies in biological activity data observed across different in vitro models?

Advanced Research Question
Methodological Strategies :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for anticancer assays) .
  • Contradiction analysis : Compare IC₅₀ values under varying pH/temperature conditions to identify stability-related false negatives .

Q. Example Data Conflict Resolution :

ModelIC₅₀ (μM)ConditionResolution
A54912.3pH 7.4Compound stable
HeLa>50pH 6.8Degradation observed via HPLC

What strategies are employed to optimize the compound's pharmacokinetic properties through structural modification?

Advanced Research Question
Approaches :

  • Bioisosteric replacement : Substitute the thiophene ring with furan to enhance metabolic stability .
  • Prodrug design : Introduce ester groups to improve oral bioavailability .
  • LogP adjustment : Add polar substituents (e.g., -OH, -COOH) to reduce hydrophobicity .

Q. SAR Insights :

DerivativeModificationLogPBioactivity
ParentNone3.2IC₅₀ = 10 μM
Analog A-OH addition2.1IC₅₀ = 8 μM

What are the key considerations in designing experiments to evaluate the compound's enzyme inhibition potential?

Basic Research Question
Experimental Design :

  • Enzyme selection : Target kinases (e.g., EGFR) or proteases linked to disease pathways .
  • Inhibition assays : Use fluorescence-based or colorimetric methods (e.g., ATP depletion for kinase activity) .
  • Controls : Include a known inhibitor (e.g., staurosporine) and vehicle (DMSO) for baseline correction .

Q. Example Protocol :

ParameterDetail
EnzymeEGFR kinase
SubstrateATP (10 μM)
Incubation30 min, 37°C

How can computational modeling be integrated with experimental data to predict the compound's binding affinity to target proteins?

Advanced Research Question
Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding poses in the active site (e.g., EGFR kinase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Experimental validation : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Case Study :

MethodBinding Energy (kcal/mol)Experimental Kd (nM)
Docking-9.2120
SPRN/A145

What are the common degradation pathways observed under varying pH and temperature conditions, and how are they analyzed?

Basic Research Question
Degradation Pathways :

  • Hydrolysis : Cleavage of the amide bond in acidic/basic conditions .
  • Oxidation : Thiophene ring oxidation at elevated temperatures .

Q. Analytical Methods :

  • HPLC-MS : Monitor degradation products (e.g., m/z 198.1 for hydrolyzed fragment) .
  • Forced degradation studies : Expose compound to 0.1M HCl/NaOH (40°C, 24h) .

Q. Stability Profile :

Condition% DegradationMajor Product
pH 2.085%Hydrolyzed amide
pH 9.045%Oxidized thiophene

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